

Physical and chemical properties of 4-(trifluoromethoxy)benzenecarbothioamide.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Trifluoromethoxy)thiobenzamide

Cat. No.: B122629

[Get Quote](#)

A Comprehensive Technical Guide to 4-(trifluoromethoxy)benzenecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of 4-(trifluoromethoxy)benzenecarbothioamide. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and data from analogous structures to offer a comprehensive profile. This guide covers the compound's structure, key physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and an analysis of its potential biological significance based on the bioactivity of related compounds containing the 4-(trifluoromethoxy)phenyl moiety. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding.

Introduction

4-(trifluoromethoxy)benzenecarbothioamide is an organic compound featuring a thioamide group and a trifluoromethoxy substituent on a benzene ring. The trifluoromethoxy group is a key pharmacophore in medicinal chemistry, known to enhance metabolic stability and lipophilicity of drug candidates.^[1] Thioamides are also important intermediates in the synthesis

of various heterocyclic compounds with potential biological activities. This guide aims to provide a thorough understanding of the properties and potential applications of 4-(trifluoromethoxy)benzenecarbothioamide for professionals in the fields of chemical research and drug development.

Physicochemical Properties

The known physical and chemical properties of 4-(trifluoromethoxy)benzenecarbothioamide are summarized in the tables below. It is important to note that some experimental data for this specific molecule are not readily available in the public domain.

Table 1: Compound Identification

| Identifier | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | 4-(trifluoromethoxy)benzenecarbothioamide | [2] |
| Synonyms | 4-(Trifluoromethoxy)thiobenzamide, 4-(Trifluoromethoxy)benzothioamide, Benzenecarbothioamide, 4-(trifluoromethoxy)- | [2] |
| CAS Number | 149169-34-6 | [2] |
| Molecular Formula | C ₈ H ₆ F ₃ NOS | [2] |
| Molecular Weight | 221.20 g/mol | [2] |
| InChI | InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-3-1-5(2-4-6)7(12)14/h1-4H,(H2,12,14) | [2] |
| InChIKey | GHQSKHMIUWHKHO-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=CC=C1C(=S)N)OC(F)(F)F | [2] |

Table 2: Physical Properties

| Property | Value | Reference |
|----------------|--------------------|-----------|
| Physical State | Solid | |
| Appearance | Beige solid | |
| Melting Point | 124-126 °C | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| XLogP3 | 2.8 | [2] |

Spectral Properties

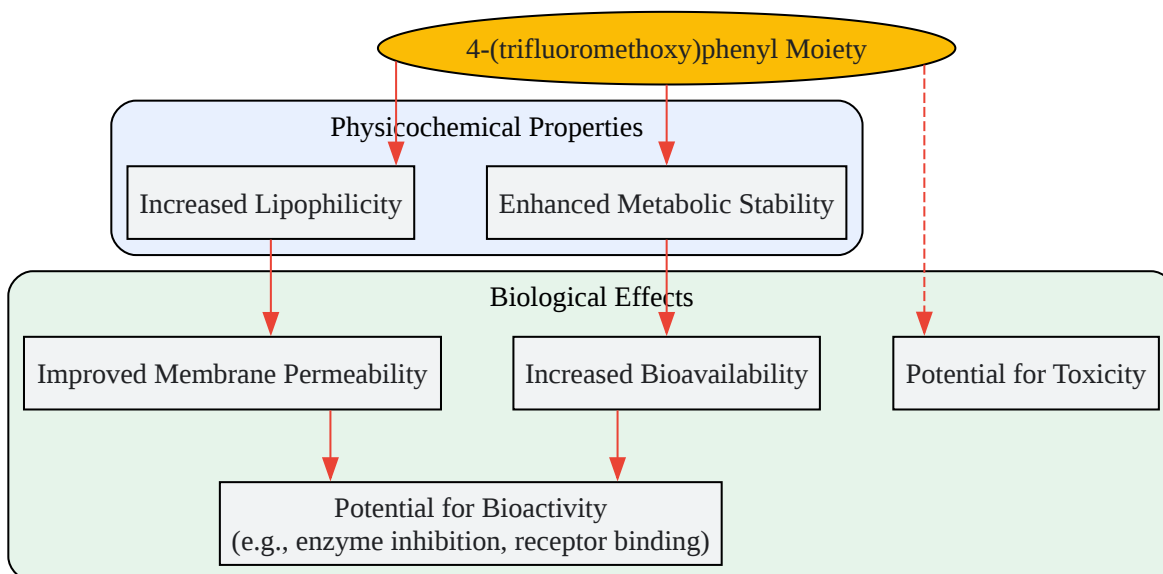
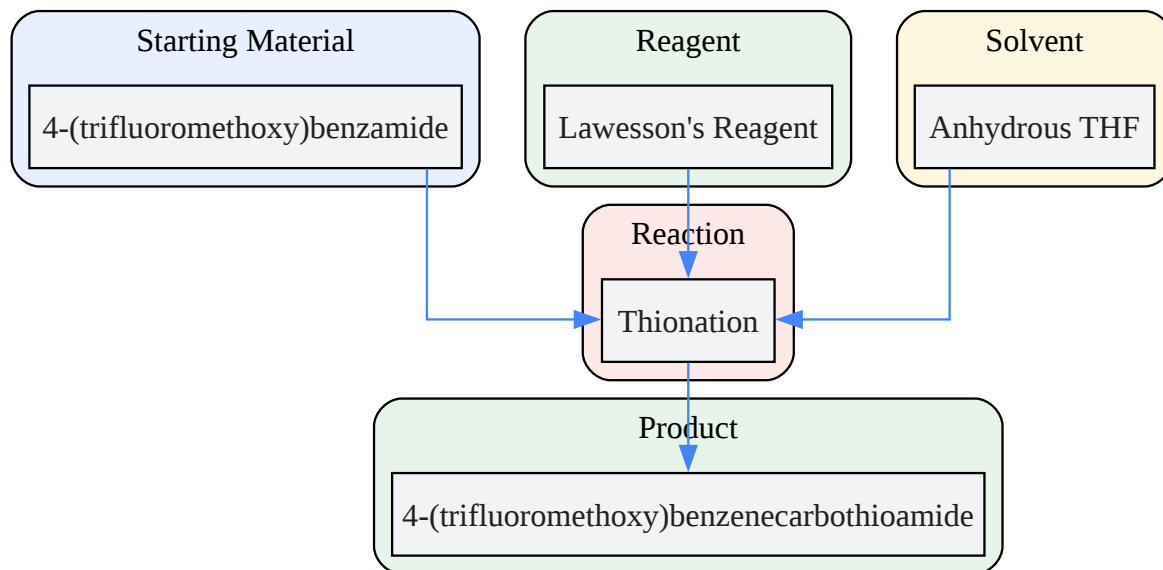
Direct experimental spectral data for 4-(trifluoromethoxy)benzenecarbothioamide is not widely published. However, based on its structure, the following characteristic spectral features can be anticipated:

- ¹H NMR: Aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm). The protons of the thioamide group (-CSNH₂) would likely appear as a broad singlet.
- ¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, the thioamide carbon (C=S), and the carbon of the trifluoromethoxy group. The thioamide carbon is typically deshielded and appears significantly downfield.
- ¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift would be in the characteristic range for a -OCF₃ group.
- Infrared (IR) Spectroscopy: Key absorption bands would be expected for N-H stretching of the thioamide, C=S stretching, C-N stretching, and vibrations associated with the trifluoromethoxy group and the aromatic ring.

- Mass Spectrometry: The molecular ion peak (M^+) would be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the thioamide and trifluoromethoxy groups.

Synthesis

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).^{[3][4][5]}



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethoxy)thiobenzamide | C₈H₆F₃NOS | CID 2779333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. cssp.chemspider.com [cssp.chemspider.com]
- 5. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 4-(trifluoromethoxy)benzenecarbothioamide.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122629#physical-and-chemical-properties-of-4-trifluoromethoxy-benzenecarbothioamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com